Cas no 36434-14-7 (1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid)

1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid structure
36434-14-7 structure
Product Name:1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid
Numero CAS:36434-14-7
MF:C20H26O6
MW:362.416846752167
CID:1474882
PubChem ID:12989797
Update Time:2024-02-29

1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (1S,2S,4aR,4bR,7S,9aS,10S,10aS)-2,7-dihydroxy-1-methyl-8-methylidene-14-oxododecahydro-7,9a-methano-1,4a-(methanooxymethano)benzo[a]azulene-10-carboxylic acid
    • 5a,8-methano-4,10b-propano-1H-azuleno[1,2-c]pyran-5-carboxylic acid, decahydro-8,13-dihydroxy-4-methyl-7-methylene-3-oxo-, (4S,4aS,5S,5aS,8S,10aR,10bR,13S)-
    • 1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid
    • Gibberelline A38
    • PubChem ID: 12989797
    • Gibbane-1,10-dicarboxylic acid, 2,7-dihydroxy-4a-(hydroxymethyl)-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,10β)-
    • 36434-14-7
    • 3,13-Dihydroxygibberellin A15
    • DTXSID901104424
    • Gibbane-1,10-dicarboxylic acid, 2,7-dihydroxy-4a-(hydroxymethyl)-1-methyl-8-methylene-, 1,4a-lactone, (1alpha,2beta,4aalpha,4bbeta,10beta)-
    • GA38
    • Inchi: 1S/C20H26O6/c1-10-7-19-8-20(10,25)6-3-11(19)18-5-4-12(21)17(2,16(24)26-9-18)14(18)13(19)15(22)23/h11-14,21,25H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13+,14+,17+,18+,19-,20-/m0/s1
    • Chiave InChI: GAQSCLQIDHHPEE-ARCJWRNYSA-N
    • Sorrisi: O1C([C@]2(C)[C@H](CC[C@]3(C1)[C@@H]2[C@H](C(=O)O)[C@]12CC(=C)[C@](CC[C@H]13)(C2)O)O)=O

Proprietà calcolate

  • Massa esatta: 362.17293854g/mol
  • Massa monoisotopica: 362.17293854g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 1
  • Complessità: 747
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 104Ų

Proprietà sperimentali

  • Densità: 1.422
  • Punto di fusione: 240-242 °C
  • Punto di ebollizione: 625.669°C at 760 mmHg
  • Punto di infiammabilità: 226.06°C
  • Indice di rifrazione: 1.629
  • pka: 4.21±0.70(Predicted)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso